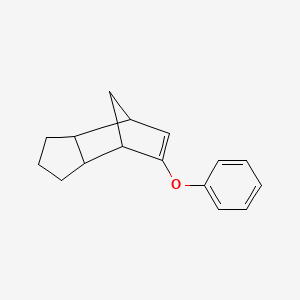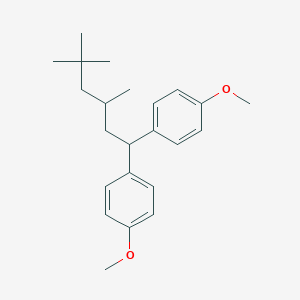
1,1'-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is a chemical compound characterized by its unique structure, which includes a central hexane chain substituted with three methyl groups and two methoxybenzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 3,5,5-trimethylhexane-1,1-diol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The central hexane chain can be reduced to form a more saturated compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of a more saturated hexane derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
作用机制
The mechanism of action of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) depends on its application. In catalysis, it functions as a ligand, coordinating with metal centers to form active catalytic complexes. In organic synthesis, its methoxy groups can participate in various reactions, facilitating the formation of new bonds and functional groups.
相似化合物的比较
Similar Compounds
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is unique due to its methoxy groups, which provide distinct reactivity and properties compared to similar compounds with different substituents
属性
CAS 编号 |
4662-15-1 |
|---|---|
分子式 |
C23H32O2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
1-methoxy-4-[1-(4-methoxyphenyl)-3,5,5-trimethylhexyl]benzene |
InChI |
InChI=1S/C23H32O2/c1-17(16-23(2,3)4)15-22(18-7-11-20(24-5)12-8-18)19-9-13-21(25-6)14-10-19/h7-14,17,22H,15-16H2,1-6H3 |
InChI 键 |
ZPBVAICDICAXGO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


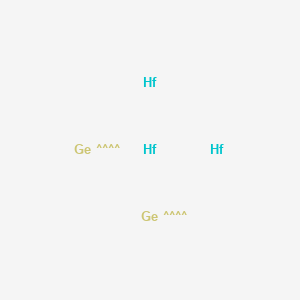

![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
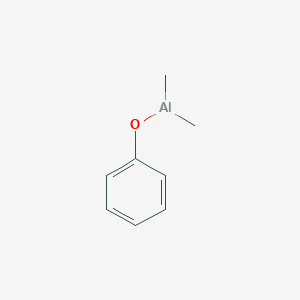
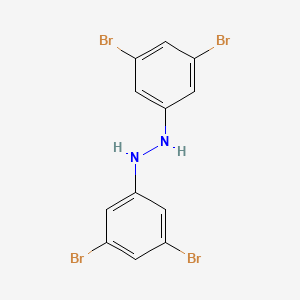

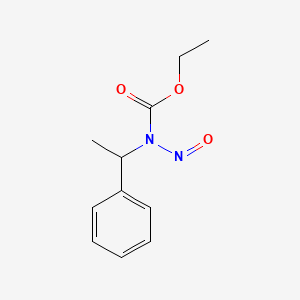
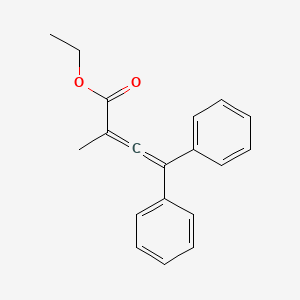
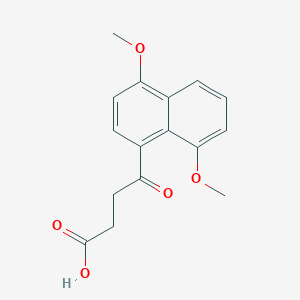
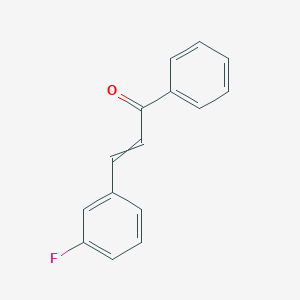
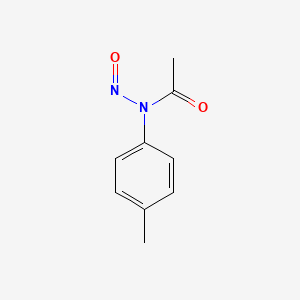
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)
